4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid: is a fluorinated organic compound with a complex structure that includes a trifluoromethyl group, a hydroxyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to start with a suitable precursor such as 4-methyl-1,3-thiazole and introduce the trifluoromethyl group through a series of reactions involving fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can help achieve the desired product quality efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or esters.
Reduction: : Formation of trifluoromethylated alcohols or amines.
Substitution: : Formation of substituted thiazoles or other derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: : Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : It can be used in the development of new materials with enhanced properties due to its fluorinated nature.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
4,4,4-Trifluoro-3-hydroxybutanoic acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid: is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-4-3-16-6(12-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKUOTMNACHDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(CC(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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